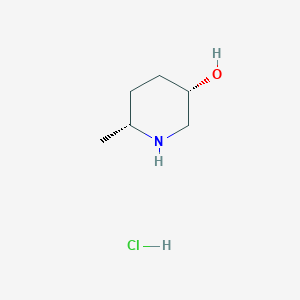
N-(2-fluorobenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorobenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FMTPA and is a member of the pyrazole family of compounds.
作用機序
FMTPA acts as a selective inhibitor of PRK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, leading to a reduction in PRK2 activity. This inhibition of PRK2 has been shown to affect neuronal development and synaptic plasticity.
Biochemical and Physiological Effects:
The inhibition of PRK2 by FMTPA has been shown to affect the morphology and function of neurons. Specifically, it has been found to reduce dendritic complexity and spine density in hippocampal neurons. Additionally, FMTPA has been shown to impair long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory.
実験室実験の利点と制限
FMTPA offers several advantages for use in lab experiments. It is a selective inhibitor of PRK2, which allows for the specific targeting of this kinase without affecting other related kinases. Additionally, FMTPA has been shown to be stable and soluble, making it easy to work with in lab settings.
However, there are also limitations to the use of FMTPA in lab experiments. Its effects on dendritic morphology and LTP are relatively mild, which may limit its usefulness in certain types of experiments. Additionally, the specificity of FMTPA for PRK2 has not been fully characterized, which may lead to off-target effects.
将来の方向性
There are several future directions for research on FMTPA. One area of interest is the role of PRK2 in neurological disorders such as Alzheimer's disease and schizophrenia. FMTPA may be a useful tool for investigating the contribution of PRK2 to these disorders.
Another area of interest is the development of more potent and specific inhibitors of PRK2. This could be achieved through the modification of the FMTPA structure or the development of new compounds based on its structure.
Conclusion:
In conclusion, FMTPA is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. It acts as a selective inhibitor of PRK2, affecting neuronal development and synaptic plasticity. While FMTPA offers several advantages for use in lab experiments, there are also limitations to its usefulness. Future research may focus on the role of PRK2 in neurological disorders and the development of more potent and specific inhibitors of this kinase.
合成法
The synthesis of FMTPA involves the reaction of 2-fluorobenzylamine with 3-morpholino-4-(p-tolyl)-1H-pyrazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure FMTPA.
科学的研究の応用
FMTPA has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the protein kinase C-related kinase 2 (PRK2), which is involved in the regulation of neuronal development and synaptic plasticity. This makes FMTPA a useful tool for studying the role of PRK2 in these processes.
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c1-17-6-8-18(9-7-17)20-15-28(26-23(20)27-10-12-30-13-11-27)16-22(29)25-14-19-4-2-3-5-21(19)24/h2-9,15H,10-14,16H2,1H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKCJSZETXGFQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NCC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-ethoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2395535.png)



![3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2395543.png)
![[2-(4-Tert-butylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2395545.png)
![1,9-Dioxa-4-azaspiro[5.5]undecan-3-one](/img/structure/B2395546.png)

![Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2395550.png)




